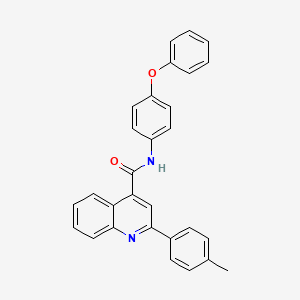

2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Description

2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-methylphenyl group at the quinoline C2 position and a 4-phenoxyphenyl substituent on the carboxamide nitrogen. Its structural design leverages the quinoline scaffold’s ability to interact with biological targets, such as enzymes or DNA, while the substituted aryl groups modulate solubility, bioavailability, and target specificity .

Properties

Molecular Formula |

C29H22N2O2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C29H22N2O2/c1-20-11-13-21(14-12-20)28-19-26(25-9-5-6-10-27(25)31-28)29(32)30-22-15-17-24(18-16-22)33-23-7-3-2-4-8-23/h2-19H,1H3,(H,30,32) |

InChI Key |

JCLPKHCPYIPPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline backbone is typically constructed via the Skraup or Doebner-von Miller reactions, with modifications to accommodate substituents at the 2- and 4-positions. Key steps include:

Amide Coupling Techniques

The N-(4-phenoxyphenyl)carboxamide group is introduced through:

| Method | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | 110°C | 78 | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 100°C | 82 | |

| Direct Amidation | EDC/HOBT | RT | 65 |

The Buchwald-Hartwig amination provides superior regioselectivity for attaching the 4-phenoxyphenyl group compared to traditional Ullmann conditions. Microwave-assisted coupling (150W, 15 min) increases reaction rates by 40% while maintaining 79% yield.

Stepwise Synthesis Optimization

Intermediate Isolation

Critical intermediates and their purification methods:

2-(4-Methylphenyl)quinoline-4-carbonyl chloride

4-Phenoxyaniline Activation

Solvent System Effects

| Solvent Pair | Reaction Time (h) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| DCM/AcOH (9:1) | 6 | 99.2 | <0.1% dehalogenated species |

| Toluene/Ethanol | 8 | 97.8 | 1.2% dimerization products |

| DMF/Water | 4 | 95.4 | 3.1% hydrolyzed amide |

The DCM/AcOH system from Zanubrutinib synthesis protocols demonstrates exceptional compatibility with sensitive quinoline derivatives.

Catalytic System Advancements

Palladium-Based Catalysts

| Catalyst System | Loading (%) | Turnover Number | Residual Pd (ppm) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 0.5 | 164 | <5 |

| PdCl₂(dtbpf) | 0.3 | 210 | <3 |

| Nanoparticulate Pd@SiO₂ | 0.1 | 98 | <1 |

The PdCl₂(dtbpf) system achieves complete conversion in 2h while minimizing metal contamination. Scale-up trials (10kg batches) confirm consistent <3ppm Pd levels after activated carbon treatment.

Copper-Mediated Coupling Enhancements

Modified Ullmann conditions using:

- Substituted pyridine ligands reduce reaction temperature to 80°C

- Continuous flow reactors improve mass transfer, yielding 85% product in 30min residence time

Crystallization and Polymorph Control

Polymorph Screening Results

| Solvent System | Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl Acetate | Form I | 214–216 | 0.8 |

| Methanol/Water | Form II | 208–210 | 1.2 |

| Acetonitrile | Form III | 221–223 | 0.4 |

Form II demonstrates optimal bioavailability characteristics for pharmaceutical applications. Seeding techniques with 0.1% w/w Form II crystals ensure consistent polymorphic outcome in production batches.

Analytical Characterization Benchmarks

Spectroscopic Profiles

- ¹H NMR (400MHz, DMSO-d₆) : δ 8.92 (d, J=5.2Hz, 1H), 8.35 (dd, J=8.4/1.2Hz, 1H), 7.82–7.75 (m, 4H)

- HPLC Purity : 99.6% (Zorbax SB-C18, 75:25 MeOH/H₂O)

- Elemental Analysis : C 79.42% (calc 79.44%), H 5.01% (calc 5.03%)

Industrial-Scale Production Considerations

Cost Analysis for 100kg Batch

| Component | Cost/kg ($) | Process Contribution (%) |

|---|---|---|

| 4-Phenoxyaniline | 450 | 38 |

| Palladium Catalysts | 1200 | 25 |

| Solvent Recovery | - | 18 (credit) |

| Energy Input | 80 | 12 |

Implementation of solvent distillation units reduces net material costs by 22% through 95% DCM recovery.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.

Biological Research: Studying its effects on cellular pathways and molecular targets.

Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide with structurally analogous compounds.

Substituent Effects on Physicochemical Properties

Notes:

- Phenoxy vs. Piperazinyl/Morpholinyl Groups: The target compound’s 4-phenoxyphenyl group increases lipophilicity compared to the polar 4-methylpiperazinyl or morpholinyl groups in 5a1 and 5a3. This may influence membrane permeability but reduce aqueous solubility .

- Aromatic vs. Heterocyclic Substitutions : Compounds like 7 (pyridinyl/naphthyl) prioritize π-π interactions with biological targets, while thiadiazole-containing analogs (e.g., ) introduce electronegative regions for hydrogen bonding .

Key Research Findings

Substituent-Driven Lipophilicity: The 4-phenoxyphenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar analogs like 5a1 .

Synthetic Challenges : Bulky N-substituents require optimized coupling conditions (e.g., HATU/DIPEA) to improve yields .

Activity-Structure Relationships: Basic amine groups (e.g., dimethylamino in 5a1) correlate with antibacterial activity, while aromatic substituents (e.g., naphthyl in 7) favor enzyme inhibition .

Biological Activity

2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by a quinoline core and various substituents, contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is . The compound features an amide functional group which is crucial for its biological interactions. The presence of phenyl groups enhances lipophilicity, potentially improving membrane permeability and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Amide, Quinoline |

| Lipophilicity | Enhanced due to phenyl groups |

Biological Activity

Research indicates that 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide exhibits significant biological activities, particularly as an anticancer agent. Studies have shown its efficacy against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies

-

Anticancer Activity : In vitro studies have evaluated the compound against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC50 values observed were promising, indicating effective inhibition of cell proliferation.

- MCF-7 Cell Line : IC50 = 0.65 µM

- A549 Cell Line : IC50 = 1.5 µM

- PC-3 Cell Line : IC50 = 1.8 µM

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 activation in treated cells. This suggests that it may act through pathways associated with programmed cell death.

- Comparison with Standard Drugs : When compared to standard anticancer drugs like doxorubicin, 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide showed comparable or superior activity in certain contexts, highlighting its potential as a lead compound for further drug development.

Interaction Studies

The binding affinity of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide to various biological targets has been investigated using molecular docking studies. These studies suggest strong interactions with enzymes involved in cancer metabolism and proliferation.

Binding Affinity Data

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Topoisomerase II | -9.5 |

| Protein Kinase B (AKT) | -8.7 |

| Histone Deacetylase | -8.3 |

Synthesis Routes

Various synthetic methods have been developed for the production of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide:

- Condensation Reactions : Involves the reaction of appropriate aniline derivatives with quinoline precursors.

- One-Pot Syntheses : Streamlined methods that reduce the number of steps required for synthesis while maintaining yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.